molecular formula C7H8BrNO B1528318 2-Bromo-5-methoxy-4-methylpyridine CAS No. 1256835-71-8

2-Bromo-5-methoxy-4-methylpyridine

Cat. No.: B1528318
CAS No.: 1256835-71-8
M. Wt: 202.05 g/mol
InChI Key: RACCOVUMBSAMBB-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-4-methylpyridine is a brominated derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the second position, a methoxy group at the fifth position, and a methyl group at the fourth position of the pyridine ring. It has a molecular weight of 202.05 g/mol and is commonly used in organic synthesis and various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of 2-methoxy-4-methylpyridine using bromine in the presence of a suitable catalyst.

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of 2-bromopyridine with methanol under acidic conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions, where precise control of reaction conditions such as temperature, pressure, and catalyst concentration is crucial to achieve high yields and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, resulting in different reduced forms.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups, leading to a variety of substituted pyridines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) and reaction conditions such as refluxing in an inert atmosphere are typically employed.

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: 2-Hydroxy-5-methoxy-4-methylpyridine.

  • Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-methoxy-4-methylpyridine is widely used in scientific research due to its versatility and reactivity. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Employed in the study of biological systems and pathways.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of various chemical products and materials.

Safety and Hazards

This compound is classified as a warning under the GHS07 pictogram . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Relevant Papers The relevant papers retrieved discuss the synthesis of 2-Bromo-5-methoxy-4-methylpyridine and its use in the synthesis of p38α mitogen-activated protein kinase inhibitors . Other papers discuss its use as a reagent for the synthesis of biarylsulfonamide CCR9 inhibitors for inflammatory bowel diseases .

Comparison with Similar Compounds

  • 5-Bromo-2-methoxy-4-methylpyridine

  • 2-Bromo-4-methylpyridine

  • 2-Bromo-3-methoxy-4-methylpyridine

Properties

IUPAC Name

2-bromo-5-methoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACCOVUMBSAMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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